molecular formula C11H11FN4OS B15200890 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide

2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide

Cat. No.: B15200890
M. Wt: 266.30 g/mol
InChI Key: LKLNSDXPIJNDNO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide is a compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms.

Preparation Methods

The synthesis of 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide typically involves multiple steps. One common synthetic route includes the condensation of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide involves its interaction with specific molecular targets. The triazole ring and the benzamide moiety allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide include other triazole derivatives such as:

Compared to these compounds, this compound is unique due to its specific substitution pattern and the presence of a fluorine atom, which can enhance its biological activity and stability .

Properties

Molecular Formula

C11H11FN4OS

Molecular Weight

266.30 g/mol

IUPAC Name

2-fluoro-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide

InChI

InChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-13-10(17)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,17)(H,15,18)

InChI Key

LKLNSDXPIJNDNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2F

Origin of Product

United States

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